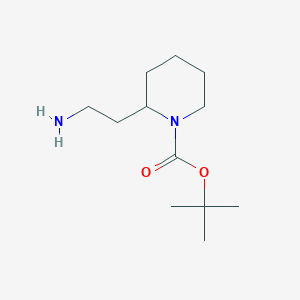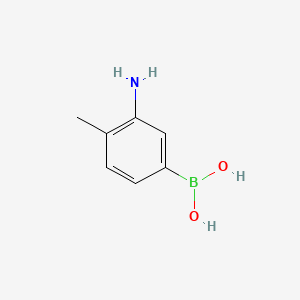
2-(Aminoethyl)-1-N-boc-piperidine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, an ethyl chain, and an amino group. The Boc group would add steric bulk to the molecule and could influence its reactivity .Chemical Reactions Analysis
The reactivity of “2-(Aminoethyl)-1-N-boc-piperidine” would be influenced by the presence of the Boc group. The Boc group is stable under most conditions but can be removed under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminoethyl)-1-N-boc-piperidine” would be influenced by its structure. The presence of the Boc group could increase its molecular weight and size, and could affect its solubility and boiling/melting points .Scientific Research Applications
Synthesis of Dyes and Organic Compounds
The compound “2-(Aminoethyl)-1-N-boc-piperidine” can be used in the synthesis of dyes and other organic compounds . This is due to its ability to react with various other compounds to form complex structures, which can then be used to create a wide range of dyes and organic compounds.
Production of Polymers and Surfactants
This compound also plays a crucial role in the production of polymers and surfactants . It can act as a foundational component in generating these substances, which are widely used in various industries, including textiles, plastics, and cosmetics.
Catalyst Production
“2-(Aminoethyl)-1-N-boc-piperidine” can also be used in the production of catalysts . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. They are essential in many industrial processes, including the production of fuels, plastics, and other chemicals.
Peptide Nucleic Acid Research
In the field of peptide nucleic acid research, there is a requirement to prepare N-(2-aminoethyl)glycine derivatives . This compound is a key intermediate in the synthesis of all standard PNA monomers.
Pharmacological Applications
The compound has been studied for its potential pharmacological applications . For example, 2-Aminoethyl diphenylborinate (2-APB), a derivative of this compound, is a known modulator and depending on its concentration can inhibit or enhance Store-Operated Calcium Entry (SOCE) . This has implications for the treatment of several diseases, including cancers, immunodeficiency, and autoimmune diseases .
Cancer Research
In cancer research, specifically in the study of breast cancer cells, derivatives of this compound have been synthesized and studied for their effects on SOCE modulation activity . This research could potentially lead to new treatments for breast cancer.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEBCEWTHGUFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373358 | |
| Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
239482-98-5 | |
| Record name | 2-(AMINOETHYL)-1-N-BOC-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)
![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)


![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)
